2,4-Difluorophenylacetic acid
Overview
Description
2,4-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol . It is a derivative of phenylacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical industry.
Mechanism of Action
Target of Action
It has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (f-pna) . These FPNA monomers can bind to DNA and RNA sequences, suggesting that the compound may interact with genetic material .
Mode of Action
It’s known that the compound is used in the synthesis of F-PNA monomers , which can bind to DNA and RNA sequences. This suggests that 2,4-Difluorophenylacetic acid, as a precursor to these monomers, may interact with genetic material, potentially influencing gene expression or protein synthesis .
Biochemical Pathways
Given its role in the synthesis of f-pna monomers , it’s plausible that the compound could influence pathways related to gene expression and protein synthesis.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
As a precursor to F-PNA monomers , it may influence gene expression or protein synthesis, but the specific effects would likely depend on the context of its use.
Action Environment
It’s worth noting that the compound is stable under normal temperatures and pressures . It should be stored in a dry environment , suggesting that moisture could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
It is known that the compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis and nucleic acid metabolism.
Cellular Effects
It is known that the compound can cause skin irritation and serious eye irritation, suggesting that it may have cytotoxic effects .
Molecular Mechanism
It is known that the compound has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics (F-PNA) . This suggests that it may interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorophenylacetic acid can be synthesized through various methods. One common method involves the reaction of 2,4-difluorobenzyl bromide with sodium cyanide, followed by hydrolysis to yield the desired acid . Another approach includes the oxidative decarboxylation of this compound using persulfate to form a difluorobenzyl radical, which is then stabilized by the benzene and fluorine groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of quaternary ammonium salt catalysts, sulfolane, and potassium fluoride, followed by hydrogenation and fluorination reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-difluorobenzaldehyde, while reduction can produce 2,4-difluorobenzyl alcohol.
Scientific Research Applications
2,4-Difluorophenylacetic acid has several applications in scientific research:
Biology: It serves as a tool in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2,4-Difluorophenylacetic acid can be compared with other fluorinated phenylacetic acids, such as:
- 2,5-Difluorophenylacetic acid
- 2,4,5-Trifluorophenylacetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 3,4-Difluorophenylacetic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The 2 and 4 positions of the fluorine atoms on the benzene ring can influence the compound’s reactivity and interactions with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2-(2,4-difluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZIGHNRLZBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230975 | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81228-09-3 | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81228-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081228093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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